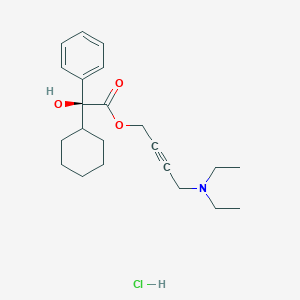

(S)-Oxybutynin hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945773 | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230949-16-3 | |

| Record name | (S)-Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin Chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esoxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Enantiomeric Considerations in Research

Elucidation of R- and S-Enantiomer Structures

Oxybutynin (B1027) possesses a single stereocenter, giving rise to two enantiomers: (R)-Oxybutynin and (S)-Oxybutynin. wikipedia.org The chemical name for oxybutynin is 4-(diethylamino)-2-butynyl-α-cyclohexyl-α-hydroxy benzeneacetate. allfordrugs.com The structural difference between the (R)- and (S)-enantiomers lies in the three-dimensional arrangement of the substituents around the chiral carbon atom.

Recent advancements in analytical techniques, such as Microcrystal Electron Diffraction (MicroED), have enabled a more precise elucidation of the three-dimensional structure of oxybutynin hydrochloride, resolving previous inconsistencies. researchgate.net This has provided a clearer understanding of the spatial orientation of the phenyl ring, cyclohexyl ring, hydroxyl group, and the ester-linked aliphatic chain with a carbon-carbon triple bond and a diethylamine (B46881) group connected to the chiral carbon. researchgate.net

Table 1: Chemical Identifiers of Oxybutynin Enantiomers

| Compound Name | IUPAC Name |

| (R)-Oxybutynin hydrochloride | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride nih.gov |

| (S)-Oxybutynin hydrochloride | 4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Differential Pharmacological Activities of Oxybutynin Enantiomers

Significant differences exist in the pharmacological activities of the (R)- and (S)-enantiomers of oxybutynin. The (R)-enantiomer is a potent anticholinergic agent, while the (S)-enantiomer is essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.org In fact, the (R)-enantiomer exhibits a 500-fold greater antimuscarinic potency compared to its spasmolytic effects. vulcanchem.com

Conversely, the spasmolytic activity of oxybutynin, which involves direct smooth muscle relaxation through calcium channel modulation, is not stereospecific. wikipedia.org Both enantiomers contribute to this effect. Research has also indicated that the (S)-enantiomers of oxybutynin and its metabolite, desethyloxybutynin, may offer a superior therapeutic profile for treating urinary incontinence. allfordrugs.com

Stereoselective Interactions at Muscarinic Receptors

The anticholinergic effects of oxybutynin are mediated through its interaction with muscarinic receptors. Studies have revealed a marked stereoselectivity in these interactions. The (R)-enantiomer demonstrates a significantly higher affinity for M1, M2, and M3 muscarinic receptor subtypes compared to the (S)-enantiomer. nih.gov

In vitro studies have shown that both (R)-Oxybutynin and the racemic mixture are slightly more selective for M1 and M3 receptors over M2 receptors. nih.gov The isomeric affinity ratio of (S)-Oxybutynin to (R)-Oxybutynin ranges from 12 to 88 across the different receptor subtypes, highlighting the profound impact of stereochemistry on receptor binding. nih.gov Molecular docking studies have further illuminated the binding mechanism between (R)-oxybutynin and the M3 muscarinic receptor, identifying key contact residues and conformational changes within the receptor's binding pocket. researchgate.net

Table 2: Stereoselectivity of Oxybutynin Enantiomers at Muscarinic Receptors

| Receptor Subtype | Stereoselective Effect | Isomeric Ratio ((S)OXY/(R)OXY) |

| M1 | (R)OXY ≥ (R/S)OXY >> (S)OXY nih.gov | 12 to 88 nih.gov |

| M2 | (R)OXY ≥ (R/S)OXY >> (S)OXY nih.gov | 12 to 88 nih.gov |

| M3 | (R)OXY ≥ (R/S)OXY >> (S)OXY nih.gov | 12 to 88 nih.gov |

Enantioselective Metabolism and Its Impact on Pharmacodynamics

The metabolism of oxybutynin is also stereoselective. The primary metabolic pathway involves the cytochrome P450 3A4 (CYP3A4) enzyme system, which converts oxybutynin to its active metabolite, N-desethyloxybutynin (NDO). vulcanchem.commedchemexpress.com

Synthetic Methodologies and Process Chemistry Research for S Oxybutynin Hydrochloride

Chiral Synthesis Routes of (S)-Oxybutynin Hydrochloride

The enantioselective synthesis of this compound is a cornerstone of its production, ensuring the desired therapeutic effects. Various chiral synthesis routes have been developed to obtain the optically active final compound, with a significant focus on the synthesis of its key chiral precursor, (S)-CHPGA.

Synthesis via Chiral Intermediates, e.g., (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid ((S)-CHPGA)

The synthesis of this compound is often achieved through a convergent approach that utilizes the key chiral intermediate, (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA). mdpi.com This intermediate contains the necessary stereocenter that defines the final product's chirality.

One notable method for preparing (S)-CHPGA involves the use of (S)-mandelic acid as a starting material. researchgate.net In a process that can be scaled up, (S)-mandelic acid is first converted into a dioxolone intermediate. researchgate.net This intermediate then undergoes a highly diastereoselective aldol (B89426) reaction, followed by a series of transformations to yield (S)-CHPGA with high enantiomeric purity. researchgate.net Another approach starts with 2-oxo-2-phenylacetic acid, which is converted to an ester and then subjected to a Grignard reaction and hydrolysis to produce the desired (S)-CHPGA. mdpi.com

The synthesis can also be achieved through the resolution of racemic CHPGA. newdrugapprovals.org For example, racemic CHPGA can be treated with an enantiomer of tyrosine methyl ester to form diastereomeric salts, which can then be separated. drugfuture.com The desired (S)-CHPGA salt is then hydrolyzed to yield the pure enantiomer. drugfuture.com

Once the enantiomerically pure (S)-CHPGA is obtained, it is activated and coupled with 4-(diethylamino)but-2-yn-1-ol to produce (S)-Oxybutynin. newdrugapprovals.orgresearchgate.net The final step typically involves the formation of the hydrochloride salt. newdrugapprovals.org

| Starting Material | Key Reagents/Steps | Intermediate | Final Product | Purity/Yield | Reference |

| (S)-Mandelic acid | Dioxolone formation, Aldol reaction | (2S,5R)-5-(1-hydroxycyclohexyl)-2-pivaloyl-5-phenyl-1,3-dioxolan-4-one | (S)-CHPGA | >99.5/0.5 dr, 95% yield | researchgate.net |

| Racemic CHPGA | (L)-Tyrosine methyl ester | (S)-CHPGA-(L)-TME diastereomeric salt | (S)-CHPGA | >99.0% ee, 85% yield | newdrugapprovals.orgdrugfuture.com |

| 2-Oxo-2-phenylacetic acid | Thionyl chloride, Methanol (B129727), Grignard reaction | Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | (S)-CHPGA | Not specified | mdpi.com |

Grignard Reactions in Chiral Synthesis

Grignard reactions are a fundamental tool in the synthesis of (S)-Oxybutynin, primarily for the creation of the tertiary alcohol moiety in the key intermediate, (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA). mdpi.com One common route involves the addition of a cyclohexyl magnesium halide to a phenylglyoxylate (B1224774) derivative. newdrugapprovals.orgallfordrugs.com This reaction establishes the crucial carbon-carbon bond and the chiral center.

To achieve high enantioselectivity, this Grignard addition is often performed on a substrate containing a chiral auxiliary. mdpi.comgoogle.com For instance, 2-oxo-2-phenylacetic acid can be esterified with a bulky chiral alcohol. The subsequent addition of the Grignard reagent proceeds with a high degree of stereocontrol, favoring one diastereomer. mdpi.com The chiral auxiliary is then cleaved to yield the enantiomerically enriched (S)-CHPGA. mdpi.com The use of additives like zinc chloride has been noted to potentially increase the diastereoselectivity of these additions. allfordrugs.comgoogle.com

An alternative strategy starts with methyl 2-hydroxy-2-phenylacetate (methyl mandelate), which is oxidized to its corresponding ketoester before the Grignard reaction with bromocyclohexane. mdpi.com

Mannich Reactions in Chiral Synthesis

The Mannich reaction plays a crucial role in the synthesis of a key building block for (S)-Oxybutynin, namely the side chain 4-(diethylamino)but-2-yn-1-ol. mdpi.comresearchgate.net This three-component condensation reaction typically involves propargyl alcohol (2-propyn-1-ol), formaldehyde, and diethylamine (B46881). newdrugapprovals.orgresearchgate.net The reaction results in the formation of the aminomethylated butynyl alcohol derivative required for the final esterification step. mdpi.comorganic-chemistry.org

In some synthetic procedures, the propargyl alcohol is first esterified, for example, with acetyl chloride, before undergoing the Mannich reaction. mdpi.com This approach ultimately leads to the formation of the acetate (B1210297) ester of 4-(diethylamino)but-2-yn-1-ol. mdpi.com The Mannich reaction is a highly efficient method for constructing the aminoalkyl side chain of the oxybutynin (B1027) molecule. mdpi.comresearchgate.net

Esterification and Transesterification in Stereoselective Syntheses

The final key step in the synthesis of (S)-Oxybutynin involves the coupling of the chiral acid component, (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA), with the amino alcohol side chain, 4-(diethylamino)but-2-yn-1-ol. mdpi.com This is achieved through either an esterification or a transesterification reaction. mdpi.comresearchgate.net

In the esterification approach, the carboxylic acid of (S)-CHPGA is activated to facilitate the reaction with the alcohol. newdrugapprovals.org One method of activation involves the formation of a mixed anhydride (B1165640) using a reagent like isobutylchloroformate. drugfuture.comnewdrugapprovals.org This activated intermediate then readily reacts with 4-(diethylamino)but-2-yn-1-ol to form the desired (S)-Oxybutynin ester. newdrugapprovals.org

Alternatively, a transesterification reaction can be employed. allfordrugs.com In this method, an ester of (S)-CHPGA, such as the methyl ester, is reacted with 4-(diethylamino)but-2-yn-1-ol in the presence of a suitable catalyst to exchange the alcohol groups and form the final product. newdrugapprovals.org The choice between esterification and transesterification can depend on the specific synthetic route and the availability of starting materials.

L-Proline Catalyzed Asymmetric Aldol Reactions for Chiral Precursors

L-proline has emerged as an effective organocatalyst for the asymmetric aldol reaction to produce chiral precursors for (S)-Oxybutynin. nih.gov This approach offers a direct route to constructing the key chiral tertiary alcohol moiety found in (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA).

One notable application is the cross-aldol reaction between cyclohexanone (B45756) and an α-keto ester like ethyl phenylglyoxylate. nih.govsumitomo-chem.co.jp The use of L-proline as a catalyst in a solvent such as DMSO has been shown to produce the corresponding aldol adduct with high diastereoselectivity and enantioselectivity. sumitomo-chem.co.jp This reaction is significant as it creates a tetrasubstituted carbon center with excellent stereocontrol. sumitomo-chem.co.jp

The reaction mechanism is believed to proceed through an enamine intermediate formed between L-proline and cyclohexanone. nih.gov This enamine then attacks the α-keto ester, and the chirality of the proline directs the formation of one enantiomer of the product over the other. nih.gov The resulting aldol adduct can then be converted to (S)-CHPGA through subsequent chemical transformations. sumitomo-chem.co.jp The use of unmodified proline in a methanol/water mixture has also been reported as an effective and sustainable protocol for this type of reaction. mdpi.com

| Reactants | Catalyst | Solvent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanone and Ethyl phenylglyoxylate | L-proline | DMSO | Aldol adduct | >20:1 | 96% | sumitomo-chem.co.jp |

| Cyclohexanone and Aromatic aldehydes | L-proline | Methanol/Water | Aldol adduct | 84:16 (anti/syn) | High | mdpi.com |

| Ketones and α-Keto esters | Prolinamide-based organocatalyst | Neat | Chiral tertiary alcohols | Good to excellent | Up to 94% | researchgate.net |

Enzymatic Resolution Techniques for Racemic Intermediates

Enzymatic resolution has proven to be a valuable technique for obtaining enantiomerically pure intermediates in the synthesis of (S)-Oxybutynin. nih.gov This method utilizes the stereoselectivity of enzymes, such as lipases, to separate a racemic mixture into its constituent enantiomers. nih.govdss.go.th

A key application of this technique is the resolution of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) or its esters. researchgate.net For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus resolved. dss.go.th This approach has been successfully demonstrated with lipases like Candida antarctica lipase (B570770) B. dss.go.th

In the context of (S)-Oxybutynin synthesis, enzymatic resolution can be applied to a racemic precursor, such as a cyanohydrin, which is a key intermediate in some synthetic routes. researchgate.net The enzyme selectively hydrolyzes or acylates one enantiomer, allowing for the separation of the desired (S)-enantiomer. This biocatalytic approach offers a powerful alternative to traditional chemical resolution methods, often providing high enantiomeric purity under mild reaction conditions. nih.gov

Isolation and Purification of this compound from Racemic Mixtures

The separation of enantiomers from a racemic mixture of oxybutynin is a critical step in obtaining the pure (S)-isomer. Various methods have been employed, including classical resolution using chiral acids, enzymatic resolution, and chromatographic techniques.

One common approach is classical resolution , which involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, racemic oxybutynin has been treated with L-tyrosine methyl ester to yield (S)-oxybutynin. mdpi.comresearchgate.net Another method involves using D-malic acid in 2-propanol to isolate the D-malate salt of (R)-oxybutynin, leaving the (S)-enantiomer in the mother liquor. mdpi.comgoogle.com A patent has also mentioned the testing of several other chiral acids for this purpose, including tartaric acid, lactic acid, and mandelic acid. mdpi.com

Chromatographic methods offer effective separation of oxybutynin enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a prevalent technique. mdpi.comhakon-art.com Columns with silica (B1680970) supports coated with polysaccharides like amylose-tris(3,5-dimethylphenylcarbamate) or cellulose-tris(4-methylbenzoate) have been successfully used. mdpi.comresearchgate.net Another approach utilizes β-cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin, as chiral selectors in HPLC and other techniques like recycling high-speed counter-current chromatography. mdpi.comresearchgate.netnih.gov This latter method, using a two-phase solvent system and hydroxypropyl-β-cyclodextrin, has been shown to separate 15 mg of racemic oxybutynin, achieving purities over 96.5% for both enantiomers. nih.gov Additionally, high-performance thin-layer chromatography (HPTLC) has been developed for the separation and quantification of oxybutynin enantiomers without prior derivatization. hakon-art.com

Table 1: Chromatographic Methods for Enantiomeric Separation of Oxybutynin

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Solvent System | Purity/Outcome | Reference |

|---|---|---|---|---|

| HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) | Not specified | Effective separation | mdpi.comresearchgate.net |

| HPLC | Cellulose-tris(4-methylbenzoate) | Not specified | Effective separation | mdpi.comresearchgate.net |

| HPLC | Hydroxypropyl-β-cyclodextrin | Not specified | Effective separation | mdpi.comresearchgate.net |

| Recycling HSCCC | Hydroxypropyl-β-cyclodextrin | n-hexane, methyl tert-butyl ether, 0.1 mol/L phosphate (B84403) buffer (pH 5.0) (6:4:10) | >96.5% purity for both enantiomers | nih.gov |

| HPTLC | Chiral TLC plates | Toluene: acetone: methanol (8:1:1 v/v) | Good separation | hakon-art.com |

| HPLC | Lux® i-Amylose-3 | Hexane (B92381)/Isopropanol (B130326) with 0.1 % Diethylamine (80:20) | Enantiomeric resolution | windows.net |

Development of Novel Synthetic Pathways for Optically Active Tertiary Alcohols

A significant focus of research has been the asymmetric synthesis of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA), which is an optically active tertiary alcohol. mdpi.comsumitomo-chem.co.jp

One notable method is the proline-catalyzed direct asymmetric aldol reaction . This organocatalytic approach reacts cyclohexanone with ethyl phenylglyoxylate, using L-proline as the catalyst, to construct the tetrasubstituted carbon center with high stereoselectivity. sumitomo-chem.co.jpnih.gov

Another strategy involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. researchgate.net Using a chiral gadolinium complex as a catalyst, this reaction produces a cyanohydrin with high enantiomeric excess, which can then be converted to the desired (S)-CHPGA. researchgate.net

The Seebach approach , which utilizes self-replication of stereochemistry, has also been applied. researchgate.net In this method, (S)-mandelic acid is converted into a dioxolone, which then undergoes a diastereoselective aldol reaction with cyclohexanone. The resulting product is then converted to (S)-CHPGA in high yield and purity. researchgate.net

Furthermore, a catalytic asymmetric dihydroxylation of an alkene intermediate has been reported. mdpi.com This method, using osmium tetroxide under Sharpless conditions, yields a diol with high enantiomeric excess, which is then oxidized to the target acid. mdpi.com

Table 2: Asymmetric Synthesis Strategies for (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA)

| Synthetic Strategy | Key Reagents/Catalysts | Key Intermediate | Enantiomeric/Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Proline-catalyzed aldol reaction | L-proline, cyclohexanone, ethyl phenylglyoxylate | Aldol adduct | Excellent stereoselectivity | sumitomo-chem.co.jpnih.gov |

| Catalytic enantioselective cyanosilylation | Chiral gadolinium complex, cyclohexyl phenyl ketone | Cyanohydrin | 94% ee | researchgate.net |

| Seebach approach (self-replication) | (S)-mandelic acid, cyclohexanone | Dioxolone aldol adduct | >99.5/0.5 dr | researchgate.net |

| Asymmetric dihydroxylation | Osmium tetroxide (Sharpless conditions) | Diol | 92% ee | mdpi.com |

Advanced Pharmacological Research of S Oxybutynin Hydrochloride

Molecular Mechanisms of Action

The therapeutic effects and pharmacological profile of (S)-Oxybutynin hydrochloride are rooted in its multifaceted interactions with various cellular components. These mechanisms collectively contribute to its clinical utility.

Studies comparing the enantiomers have shown that the R-enantiomers are generally more potent than their corresponding S-enantiomers in displacing radioligand binding at human cloned muscarinic m1-5 receptors. nih.gov Specifically, both enantiomers of oxybutynin (B1027) and its metabolite, desethyloxybutynin, potently displace binding at m1, m3, and m4 receptors, with lower potency at m2 and m5 (B69691) subtypes. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Potency) | Reference |

|---|---|---|---|

| (S)-Oxybutynin | M1, M3, M4 | Potent | nih.gov |

| (S)-Oxybutynin | M2, M5 | Less Potent | nih.gov |

| (R)-Oxybutynin | M1, M3, M4 | More Potent than (S)-enantiomer | nih.gov |

In addition to its anticholinergic properties, (S)-oxybutynin exerts a direct antispasmodic effect on smooth muscle. droracle.aihres.ca This action is independent of its muscarinic receptor antagonism. The spasmolytic activity is thought to be related to the blockade of calcium channels in the smooth muscle cells of the bladder. bionity.compatsnap.com By inhibiting calcium influx, oxybutynin helps to reduce muscle tone and prevent involuntary contractions. patsnap.com

There have been conflicting reports regarding the spasmolytic effects of the individual enantiomers. Some studies have suggested that the (S)-enantiomer exhibits higher spasmolytic action compared to the (R)-enantiomer, while others have found their effects to be similar. mdpi.com It is important to note that the direct spasmolytic and local anesthetic effects of oxybutynin on bladder smooth muscle are considerably weaker than its antimuscarinic effects. nih.gov

Recent research suggests that the mechanism of action of oxybutynin may extend beyond its direct effects on the detrusor muscle. It is now believed that oxybutynin may also modulate afferent (sensory) nerve pathways involved in bladder function. droracle.aimedscape.com The identification of muscarinic receptors in the urothelium and suburothelium supports the hypothesis that anticholinergic agents can influence the afferent sensory pathway. medscape.com Studies have shown that intravesical administration of oxybutynin can suppress muscarinic receptors in bladder-afferent pathways in rats. jocmr.org Furthermore, oral administration of low-dose oxybutynin has been found to decrease the expression of c-fos, a marker of neuronal activation, in the spinal cord of rats, suggesting an inhibition of bladder afferents. jocmr.org

Local Anesthetic Properties and Sodium Channel Blockade

Receptor Binding and Allosteric Modulation Studies

The interaction of this compound with its target receptors has been the subject of detailed investigation, providing insights into its binding mechanisms and potential for allosteric modulation.

The binding of oxybutynin to the M3 muscarinic receptor (M3R) is crucial for its therapeutic effect of suppressing bladder contractions. biorxiv.orgnih.gov Molecular docking studies have been employed to investigate the binding mechanism between the M3R and (R)-oxybutynin, revealing key amino acid residues and conformational changes within the receptor's binding pocket. nih.govresearchgate.net Although a definitive crystal structure of the M3R in complex with oxybutynin has been challenging to obtain, these computational models provide valuable insights into the interaction. biorxiv.orgresearchgate.net

Studies have shown that the antimuscarinic activity of oxybutynin is stereoselectively dependent on the (R)-enantiomer. biorxiv.orgnih.gov This is due to differences in distribution, binding affinity, and other factors in human plasma. biorxiv.orgnih.gov While both enantiomers bind to muscarinic receptors, the R-enantiomer generally exhibits higher potency. nih.gov

| Enantiomer | Receptor | Key Interaction Details | Reference |

|---|---|---|---|

| (R)-Oxybutynin | M3R | Stereo-selectively dependent antimuscarinic activity. | biorxiv.orgnih.gov |

| (S)-Oxybutynin | M3R | Lower antimuscarinic activity compared to the (R)-enantiomer. | mdpi.com |

Ligand-Receptor Interaction Analysis, particularly with M3 Muscarinic Receptor (M3R)

Signaling Pathway Investigations (e.g., Gq/11 Signaling)

The M3 muscarinic receptor, the primary target of oxybutynin, is a G protein-coupled receptor (GPCR). nih.gov It is well-established that the M1, M3, and M5 muscarinic receptor subtypes preferentially couple to the Gq/11 family of G proteins. nih.gov The activation of this signaling pathway by an agonist like acetylcholine (B1216132) is a critical step in mediating physiological responses such as smooth muscle contraction. nih.govnih.gov

The Gq/11 signaling cascade begins when an agonist binds to and activates the M3R, causing a conformational change in the receptor. This change facilitates the coupling of the receptor to its cognate G protein, Gq/11, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. nih.gov The activated Gαq-GTP subunit then dissociates and stimulates the effector enzyme, phospholipase C-β (PLC-β). nih.gov

PLC-β proceeds to hydrolyze the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov Concurrently, DAG activates protein kinase C (PKC). nih.gov The elevation of intracellular Ca2+ is the ultimate trigger for cellular responses like the contraction of the bladder's detrusor muscle. nih.gov

This compound, as a competitive antagonist at the M3R, directly inhibits this entire signaling pathway. nih.govnih.gov By occupying the receptor's binding site, it prevents acetylcholine from binding and, crucially, blocks the initial receptor activation and the conformational change required for Gq/11 protein coupling. nih.govnih.govresearchgate.net Consequently, the downstream production of IP3 and DAG is halted, the subsequent mobilization of intracellular calcium does not occur, and smooth muscle contraction is suppressed. nih.gov This mechanism of action forms the basis of its pharmacological effect in conditions characterized by detrusor muscle overactivity. drugbank.com

In Depth Pharmacokinetic and Metabolic Research of S Oxybutynin Hydrochloride

Absorption and Bioavailability Research

The absorption and subsequent bioavailability of (S)-Oxybutynin hydrochloride are critical determinants of its clinical efficacy. Research has highlighted several factors that influence how this compound is absorbed and why a significant portion of an oral dose does not reach systemic circulation.

Factors Influencing Absorption Rates

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within an hour. hres.cahres.cadrugs.comfda.gov However, there is a wide interindividual variation in the pharmacokinetic parameters. hres.cahres.cafda.govfda.gov

Several factors can influence the rate and extent of absorption:

Food: The presence of food can slightly delay the absorption of oxybutynin (B1027) solution and increase its bioavailability by approximately 25%. hres.cahres.cafda.govnih.gov However, for extended-release formulations, the rate and extent of absorption and metabolism are similar under both fed and fasted conditions. tmda.go.tzfda.gov

Formulation: Different formulations exhibit distinct absorption profiles. Immediate-release tablets lead to a rapid peak in plasma concentration, while extended-release formulations are designed to release the drug gradually over 24 hours, resulting in a delayed time to peak concentration. nih.govmdpi.com Transdermal and topical gel formulations bypass the gastrointestinal tract, leading to different absorption kinetics. nih.govtandfonline.comdovepress.com

Age: Bioavailability has been observed to be increased in the elderly. drugbank.com

Mechanisms Underlying Low Oral Bioavailability

Despite its rapid absorption, the absolute oral bioavailability of oxybutynin is remarkably low, estimated to be around 6% (ranging from 1.6% to 10.9%). hres.cahres.cadrugs.comfda.govnih.govmdpi.comdrugs.comtandfonline.com This low bioavailability is primarily attributed to extensive first-pass metabolism.

The key mechanisms responsible for this phenomenon are:

Intestinal Metabolism: A significant portion of the orally administered drug is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which is abundant in the wall of the intestine. drugbank.comnih.govnih.gov This pre-systemic metabolism in the gut wall substantially reduces the amount of unchanged drug that enters the portal circulation.

Hepatic Metabolism: The drug that escapes intestinal metabolism then undergoes further extensive metabolism in the liver, also mediated by CYP3A4 enzymes. hres.canih.govtmda.go.tzfda.govnih.govnih.govrxlist.com This "first-pass effect" in the liver further diminishes the fraction of the active drug that reaches systemic circulation. drugbank.comtandfonline.comnih.govunboundmedicine.comgeneesmiddeleninformatiebank.nl

Alternative administration routes, such as transdermal, topical, and intravesical, have been developed to bypass this extensive first-pass metabolism, leading to a higher proportion of the parent drug in circulation relative to its metabolites. nih.govgeneesmiddeleninformatiebank.nl

Distribution Dynamics

Once absorbed into the systemic circulation, this compound is distributed throughout the body. Its distribution characteristics, including the volume of distribution and plasma protein binding, are important for understanding its concentration at various sites in the body.

Volume of Distribution Studies

This compound exhibits a large apparent volume of distribution, which has been reported to be 193 L following intravenous administration of 5 mg of oxybutynin chloride. hres.cahres.cadrugs.comfda.govfda.govnih.govtmda.go.tzfda.govdrugbank.comnih.govrxlist.comhres.cahres.ca This large volume of distribution indicates that the drug is widely distributed in body tissues. drugs.comtmda.go.tzfda.govnih.govrxlist.comgeneesmiddeleninformatiebank.nlhres.ca It also suggests that the drug does not remain confined to the bloodstream but partitions extensively into peripheral tissues. In animal studies, specifically in rats, oxybutynin has been shown to penetrate the central nervous system. drugbank.comnih.gov

Plasma Protein Binding Characteristics

(S)-Oxybutynin is highly bound to plasma proteins. drugs.comtmda.go.tzfda.govrxlist.comunboundmedicine.comhres.ca Studies have shown that both the (R)- and (S)-enantiomers of oxybutynin are more than 99% bound to plasma proteins. drugs.comtmda.go.tzfda.govrxlist.comhres.ca The primary binding protein for oxybutynin in the plasma is alpha-1 acid glycoprotein. drugs.comtmda.go.tzfda.govdrugbank.comrxlist.comhres.ca The active metabolite, N-desethyloxybutynin, is also highly bound to plasma proteins, with a binding rate of over 97%. drugs.comtmda.go.tzfda.govrxlist.comhres.ca This high degree of protein binding means that only a small fraction of the drug in the plasma is free and pharmacologically active at any given time.

Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily in the liver and the gut wall. hres.cahres.cafda.govtmda.go.tzfda.govnih.govrxlist.com This metabolic conversion is a crucial aspect of its pharmacokinetics, leading to the formation of both active and inactive metabolites.

The primary enzyme system responsible for the metabolism of oxybutynin is the cytochrome P450 system, with CYP3A4 being the major isoform involved. hres.cahres.cafda.govnih.govtmda.go.tzfda.govdrugbank.comnih.govnih.govrxlist.comhres.ca The metabolism of oxybutynin results in several byproducts.

The main metabolic pathways include:

N-deethylation: This is a major metabolic pathway that leads to the formation of the primary active metabolite, N-desethyloxybutynin (DEO). fda.govnih.govmdpi.comdrugbank.comnih.gov This metabolite is pharmacologically active and is believed to contribute to some of the effects of the parent drug. hres.cafda.govfda.govnih.govtmda.go.tzfda.govdrugs.comnih.govrxlist.comgeneesmiddeleninformatiebank.nlwikipedia.org Plasma concentrations of N-desethyloxybutynin can be four to ten times higher than those of the parent drug after oral administration. mdpi.com

Hydroxylation: Another metabolic pathway involves the hydroxylation of the cyclohexyl ring. tandfonline.com

N-oxidation: Research has also identified N-oxidation of the propargylamine (B41283) moiety as a distinct metabolic pathway. tandfonline.com This can be followed by a rearrangement to form an enaminoketone. tandfonline.com

Formation of Inactive Metabolites: The metabolism of oxybutynin also produces pharmacologically inactive metabolites, such as phenylcyclohexylglycolic acid. hres.canih.govtmda.go.tzfda.govdrugbank.comdrugs.comrxlist.comgeneesmiddeleninformatiebank.nl

Less than 0.1% of the administered dose is excreted unchanged in the urine, and less than 0.1% is excreted as the metabolite desethyloxybutynin. hres.cafda.govnih.govtmda.go.tzfda.govdrugbank.comdrugs.comrxlist.com This highlights the extensive nature of its hepatic metabolism. hres.cafda.govnih.govtmda.go.tzfda.govdrugbank.comdrugs.comrxlist.com

Table 1: Mean (SD) Pharmacokinetic Parameters for R- and S-Oxybutynin Following Three Doses of Oxybutynin Chloride 5 mg Administered Every 8 Hours (n = 23) hres.ca This table is interactive. You can sort and filter the data.

| Parameter (units) | R-Oxybutynin | S-Oxybutynin |

|---|---|---|

| Cmax (ng/mL) | 3.6 (2.2) | 7.8 (4.1) |

| Tmax (h) | 0.89 (0.34) | 0.65 (0.32) |

| AUCt (ng•h/mL) | 22.6 (11.3) | 35.0 (17.3) |

Table 2: Mean (SD) R- and S-Oxybutynin and R- and S-Desethyloxybutynin Pharmacokinetic Parameters in Children Aged 5-15 Following Administration of 5 to 20 mg DITROPAN XL® Once Daily (n=19) fda.gov This table is interactive. You can sort and filter the data.

| R-Oxybutynin | S-Oxybutynin | R-Desethyloxybutynin | S-Desethyloxybutynin | |

|---|---|---|---|---|

| Cmax (ng/mL) | 0.7 ± 0.4 | 1.3 ± 0.8 | 7.8 ± 3.7 | 4.2 ± 2.3 |

| Tmax (h) | 5.0 | 5.0 | 5.0 | 5.0 |

| AUC(ng•h/mL) | 12.8 ± 7.0 | 23.7 ± 14.4 | 125.1 ± 66.7 | 73.6 ± 47.7 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-Oxybutynin |

| Acetylcholine (B1216132) |

| Alpha-1 acid glycoprotein |

| Atropine |

| Desethyloxybutynin |

| N-desethyloxybutynin |

| Oxybutynin |

Role of Cytochrome P450 (CYP3A4) Enzyme System in Hepatic and Intestinal Metabolism

The metabolism of this compound is heavily reliant on the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme. hres.canih.gov This enzyme is abundant in both the liver and the intestinal wall, playing a crucial role in the drug's first-pass metabolism. hres.canih.govgeneesmiddeleninformatiebank.nl First-pass metabolism refers to the initial breakdown of a drug as it passes through the gut wall and liver before reaching systemic circulation. The extensive metabolism by CYP3A4 significantly reduces the bioavailability of orally administered oxybutynin to approximately 6%. hres.canih.gov

The critical role of CYP3A4 is further highlighted by drug-drug interaction studies. When oxybutynin is co-administered with potent CYP3A4 inhibitors, such as ketoconazole, its plasma concentrations can increase significantly. hres.canih.gov For instance, immediate-release oxybutynin plasma levels were about 3- to 4-fold higher, and extended-release formulations showed a 2-fold increase when taken with ketoconazole. nih.gov Other CYP3A4 inhibitors like itraconazole, miconazole, erythromycin, and clarithromycin (B1669154) can also alter oxybutynin's pharmacokinetic parameters. hres.ca This underscores the central role of CYP3A4 in the clearance of this compound.

Characterization of N-Desethyloxybutynin (DEO) as an Active Metabolite

A primary product of the CYP3A4-mediated metabolism of oxybutynin is N-desethyloxybutynin (DEO). hres.canih.gov This metabolite is not an inactive byproduct; rather, it is pharmacologically active. drugbank.comrxabbvie.com DEO exhibits antimuscarinic activity similar to the parent compound, oxybutynin, and is active at muscarinic receptors in the bladder and salivary glands. nih.govdrugbank.com

Following oral administration, plasma concentrations of DEO can be 5 to 12 times greater than that of the parent oxybutynin. nih.govdrugbank.com Some research suggests that this active metabolite is a major contributor to the anticholinergic side effects associated with oral oxybutynin therapy. nih.govfda.gov The pharmacological activity of DEO is significant, with in vitro studies on human detrusor muscle showing its effects are comparable to oxybutynin itself. rxabbvie.comfda.gov

Identification of Inactive Metabolites, e.g., Phenylcyclohexylglycolic Acid

In addition to the active metabolite DEO, the metabolism of oxybutynin also yields inactive byproducts. hres.canih.gov The major inactive metabolite is phenylcyclohexylglycolic acid (PCGA). hres.cadrugbank.comrxabbvie.com This compound is formed through the hydrolysis of oxybutynin's ester bond and is considered pharmacologically inactive. rxabbvie.comfda.gov The formation of PCGA represents a significant pathway in the detoxification and elimination of the drug from the body.

N-Oxidation Pathways and Rearrangement to Enaminoketone

Recent research has expanded our understanding of oxybutynin's metabolic fate beyond N-deethylation. researchgate.netnih.gov Studies have revealed that N-oxidation is another important metabolic pathway. researchgate.nettandfonline.com This process involves the formation of an oxybutynin N-oxide, which can then undergo rearrangement to form an enaminoketone. researchgate.netnih.gov

A detailed metabolic scheme has been proposed, outlining three distinct oxidative pathways:

N-deethylation to form N-desethyloxybutynin (DEO), which can be further oxidized to a hydroxylamine. nih.gov

N-oxidation of the tertiary propargylamine N-oxide moiety, leading to rearrangement into an enaminoketone (Oxy-EK). nih.gov

Hydroxylation on the cyclohexyl ring. nih.gov

Importantly, the enaminoketone metabolite (Oxy-EK) has been investigated for its functional activity and was found to lack antimuscarinic activity. nih.gov Further studies have also indicated that this metabolite does not appear to form reactive or potentially toxic byproducts. nih.gov

Impact of Administration Route on Metabolite Exposure and Systemic Concentrations

The route of administration has a profound impact on the pharmacokinetic profile of this compound and the resulting exposure to its metabolites. nih.govfda.gov Oral administration subjects the drug to extensive first-pass metabolism in the gut and liver, leading to low bioavailability of the parent drug and high concentrations of the active metabolite, DEO. nih.govfda.govmdpi.com

Alternative delivery methods, such as transdermal patches and gels, as well as intravesical instillation, are designed to bypass this extensive first-pass metabolism. nih.govgeneesmiddeleninformatiebank.nlrxabbvie.com By avoiding the gastrointestinal tract and direct passage through the liver, these routes result in significantly lower plasma concentrations of DEO relative to the parent compound. fda.govfda.govnih.gov

For example, with transdermal administration, the ratio of DEO to oxybutynin is substantially lower than with oral formulations. nih.govfda.gov This altered metabolite profile is a key factor in the differing side-effect profiles observed between various formulations. fda.govnih.gov

| Administration Route | DEO:Oxybutynin Plasma Ratio (Approximate) | Key Findings |

| Oral Immediate-Release | 5:1 to 12:1 nih.govfda.gov | High first-pass metabolism, leading to high levels of the active metabolite DEO. fda.gov |

| Oral Extended-Release | 3:1 fda.gov | Controlled release reduces peak concentrations but still results in significant DEO formation. fda.gov |

| Transdermal (Patch/Gel) | 0.8:1 to 1.5:1 nih.govfda.gov | Bypasses first-pass metabolism, resulting in lower DEO concentrations relative to the parent drug. rxabbvie.comfda.gov |

| Intravesical | ~1:1 nih.govgeneesmiddeleninformatiebank.nl | Avoids first-pass metabolism, leading to a more favorable ratio of oxybutynin to DEO. geneesmiddeleninformatiebank.nl |

Stereoselective Metabolism of R- and S-Enantiomers

Oxybutynin is a racemic mixture of R- and S-enantiomers, and its metabolism is stereoselective. nih.govscielo.br The R-isomer is predominantly responsible for the antimuscarinic activity. rxabbvie.comfda.gov In vivo studies have demonstrated that after both oral and transdermal administration of racemic oxybutynin, the metabolism favors one enantiomer over the other. nih.govscielo.br

Following oral administration, plasma concentrations of the metabolites R-DEO and S-DEO are significantly higher than the parent enantiomers, with the relative exposure being R-DEO > S-DEO > S-OXY > R-OXY. nih.gov In contrast, after transdermal administration, the plasma concentrations of the parent S-Oxybutynin are the highest, followed by its metabolite S-DEO, then R-Oxybutynin, and finally R-DEO. nih.gov This difference in the metabolic handling of the R- and S-enantiomers between administration routes highlights the complexity of the drug's pharmacokinetics. nih.gov (R)-Oxybutynin generally shows lower plasma concentrations than the S-enantiomer. medchemexpress.com

Excretion Mechanisms and Routes

This compound is extensively metabolized by the liver. hres.canih.gov Consequently, very little of the administered dose is excreted unchanged in the urine. hres.canih.gov Studies indicate that less than 0.1% of the parent drug and less than 0.1% of the N-desethyloxybutynin (DEO) metabolite are found in the urine after administration. nih.govfda.gov The primary route of elimination for this compound and its metabolites is through hepatic metabolism, followed by the excretion of these metabolized products. hres.canih.gov

Preclinical Research Models and Mechanistic Investigations of S Oxybutynin Hydrochloride

In vitro Studies on Cellular and Tissue Models

(S)-Oxybutynin hydrochloride has been the subject of various in vitro studies to elucidate its pharmacological effects at the cellular and tissue levels. These investigations have primarily focused on its activity on bladder muscle, its interaction with specific receptors, and its potential neuroregenerative and bioenergetic effects.

Studies on isolated detrusor muscle and intact bladder preparations from animal models have been instrumental in characterizing the dual-action mechanism of oxybutynin (B1027). It exhibits both anticholinergic (antimuscarinic) and direct spasmolytic (muscle-relaxing) properties. hres.cahres.calabriva.com In these experimental setups, oxybutynin has been shown to competitively antagonize smooth muscle contractions induced by acetylcholine (B1216132), a neurotransmitter that causes bladder contraction. hres.ca This demonstrates its antimuscarinic activity.

An ex vivo study using whole porcine bladders investigated the distribution of oxybutynin into the bladder wall layers. After intravesical instillation, high concentrations were found in the urothelium and lamina propria, while significantly lower concentrations were detected in the detrusor muscle. nih.gov This finding suggests that the therapeutic effects of intravesical oxybutynin may involve actions on afferent pathways within the bladder mucosa, in addition to its direct effect on the detrusor muscle. nih.gov

Table 1: Comparative Effects of Oxybutynin on Induced Contractions in Rabbit Bladder Detrusor Muscle

| Inducing Agent | Oxybutynin's Inhibitory Effectiveness Compared to Other Anticholinergics |

|---|---|

| Barium Chloride | More effective than propantheline, methantheline, and atropine. labriva.com |

| Histamine | Less active than propantheline, methantheline, and atropine. labriva.com |

Muscarinic receptor binding assays have been crucial in defining the receptor interaction profile of oxybutynin and its enantiomers. These assays typically use tissue homogenates from relevant organs, such as the bladder and salivary glands, or cell lines expressing specific human muscarinic receptor subtypes (M1-M5). nih.govbenthamscience.comauajournals.org The antimuscarinic activity of oxybutynin resides predominantly with the (R)-isomer. fda.gov

Studies have shown that both racemic oxybutynin and its active metabolite, N-desethyloxybutynin (DEOB), bind to muscarinic receptors. nih.govnih.gov In human bladder and parotid gland homogenates, oxybutynin and DEOB demonstrated a higher affinity for muscarinic receptors in the parotid gland than in the bladder. auajournals.org

When profiled against cloned human muscarinic receptor subtypes, oxybutynin and DEOB showed potent displacement of a radiolabeled ligand at M1, M3, and M4 receptors, with lower potency at M2 and M5 (B69691) subtypes. nih.govbenthamscience.com The M3 receptor is the primary mediator of bladder detrusor muscle contraction. mdpi.comnih.govnih.gov The metabolite, DEOB, was found to be more potent than the parent compound in these binding assays. nih.govbenthamscience.com Generally, the (R)-enantiomers of both oxybutynin and DEOB were more potent than their corresponding (S)-enantiomers. nih.gov

Table 2: Muscarinic Receptor Binding Affinity (pKi) of Oxybutynin and N-desethyloxybutynin (DEOB) in Mouse Tissues

| Compound | Bladder | Submaxillary Gland | Heart |

|---|---|---|---|

| Oxybutynin | 7.80 | 8.22 | 7.39 |

| DEOB | 8.30 | 9.00 | 7.80 |

Data derived from in vitro studies on mouse tissue homogenates. nih.gov

Recent preclinical research has uncovered a novel potential application for oxybutynin in the realm of nerve regeneration. In vitro studies using sensory neuron cultures from adult normal rats and diabetic mice have demonstrated that oxybutynin can significantly promote neurite outgrowth. nih.govresearchgate.netescholarship.org This effect was observed with maximal efficacy in the nanomolar concentration range (1-100 nmol/l). nih.govescholarship.orgresearchgate.net

This neuritogenic effect is thought to be mediated through the antagonism of M1 muscarinic receptors, which appear to exert a "cholinergic constraint" on the growth of peripheral nerve terminals. google.com By blocking these receptors, oxybutynin may facilitate nerve fiber growth and regeneration. escholarship.org This finding is significant as it suggests a potential disease-modifying role for oxybutynin in conditions characterized by nerve damage, such as diabetic peripheral neuropathy. researchgate.netescholarship.org

Table 3: Effect of Oxybutynin on Neurite Outgrowth in vitro

| Neuronal Model | Finding | Concentration Range for Maximal Efficacy |

|---|---|---|

| Sensory neurons from adult normal rats | Significantly increased neurite outgrowth. escholarship.org | 1.0–104 nmol/l. escholarship.org |

The promotion of neurite outgrowth by oxybutynin is accompanied by positive changes in cellular energy metabolism. nih.govresearchgate.netescholarship.org Analysis of the mitochondrial energetic profile in sensory neurons treated with oxybutynin revealed a significant enhancement of mitochondrial function. nih.govescholarship.org

Specifically, treatment with oxybutynin led to an increase in basal respiration, maximal respiration, and spare respiratory capacity. nih.govescholarship.orgresearchgate.net Spare respiratory capacity represents the cell's ability to produce extra energy via oxidative phosphorylation during times of increased demand. An enhancement in these parameters indicates improved mitochondrial health and a greater capacity for energy production, which is essential for energy-demanding processes like neurite outgrowth and nerve repair. escholarship.org These findings suggest that oxybutynin may help counteract the mitochondrial dysfunction that is a known pathological feature in conditions like diabetic neuropathy. researchgate.netgoogle.com

Table 4: Impact of Oxybutynin on Mitochondrial Respiration in Sensory Neurons

| Mitochondrial Parameter | Effect of Oxybutynin (100 nmol/l) |

|---|---|

| Basal Respiration | Significantly increased. escholarship.org |

| Maximal Respiration | Significantly increased. escholarship.org |

| Spare Respiratory Capacity | Significantly increased. escholarship.org |

| Coupling Efficiency | No significant change. escholarship.org |

Sensory Neuron Cultures and Neurite Outgrowth Promotion

Animal Models of Disease and Pathophysiology

The promising in vitro findings for this compound, particularly concerning nerve regeneration, have been further investigated in relevant animal models of human disease.

(S)-Oxybutynin has been evaluated in rodent models of both type 1 (streptozotocin-induced; STZ) and type 2 (db/db mice) diabetes, which are standard models for studying diabetic peripheral neuropathy. nih.govresearchgate.netescholarship.org In these models, systemic or topical administration of oxybutynin demonstrated significant therapeutic effects. nih.govresearchgate.net

Treatment with oxybutynin reversed functional deficits associated with neuropathy, such as paw heat hypoalgesia (reduced sensitivity to a thermal stimulus) in both STZ and db/db mice, and tactile allodynia (pain from a non-painful stimulus) in STZ-diabetic rats. nih.govresearchgate.netescholarship.org Furthermore, oxybutynin treatment prevented the structural loss of nerve profiles in the skin (intra-epidermal nerve fibers) and cornea of db/db mice, indicating a neuroprotective or regenerative effect. nih.govresearchgate.netresearchgate.net These results in live animal models corroborate the in vitro findings and support the potential of muscarinic receptor antagonists like oxybutynin as a therapeutic strategy for diabetic neuropathy. nih.govescholarship.org

Table 5: Summary of (S)-Oxybutynin Effects in Rodent Models of Diabetic Neuropathy

| Animal Model | Key Pathological Feature | Effect of Oxybutynin Treatment |

|---|---|---|

| STZ-diabetic rats | Tactile allodynia | Reversed. nih.govresearchgate.net |

| STZ-diabetic mice | Paw heat hypoalgesia | Reversed. nih.govresearchgate.net |

| db/db mice (Type 2) | Paw heat hypoalgesia | Reversed. nih.govresearchgate.net |

Neurogenic Bladder Models in Animal Systems

Preclinical evaluation of this compound has utilized various animal models to simulate human neurogenic bladder dysfunction. These models are crucial for understanding the compound's therapeutic potential before human trials.

One significant model involves inducing subvesical obstruction in immature guinea pigs. nih.gov This is achieved by placing a silver ring around the urethra, which leads to changes in bladder function and structure that mimic obstructive bladder dysfunction. nih.gov This model allows researchers to study the effects of therapeutic agents on conditions like increased intravesical pressure and detrusor overactivity. nih.gov

Rodent models of both type 1 and type 2 diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats and db/db mice, are also employed. nih.govescholarship.org These models are relevant as diabetes can lead to diabetic neuropathy, a condition that often includes neurogenic bladder dysfunction. nih.govescholarship.org In these animals, researchers can assess both the structural and functional indices of neuropathy and the efficacy of compounds in reversing these deficits. nih.govescholarship.org

In vitro studies on isolated detrusor muscle or intact bladder preparations from various animal species, including rabbits, are also fundamental. hres.cancats.iofda.gov These preparations allow for the direct assessment of the compound's effects on muscle contractility in response to various stimuli, providing insights into its mechanism of action at the tissue level. hres.cafda.gov For instance, studies have demonstrated that oxybutynin competitively antagonizes contractions elicited by muscarinic agents in isolated detrusor preparations. hres.ca

Assessments of Detrusor Hyper-reflexia, Bladder Capacity, and Detrusor Pressure

Urodynamic studies in preclinical models are essential for quantifying the effects of this compound on bladder function. These assessments focus on key parameters that are indicative of a therapeutic effect in overactive and neurogenic bladders.

In a study using immature guinea pigs with partial bladder obstruction, animals treated with oxybutynin maintained normal intravesical pressure and compliance, and did not develop the detrusor overactivity seen in untreated obstructed animals. nih.gov These findings demonstrate a protective effect of oxybutynin on bladder function under conditions of obstruction. nih.gov

Cystometric studies in patients with uninhibited neurogenic and reflex neurogenic bladder have shown that oxybutynin increases bladder capacity, reduces the frequency of uninhibited detrusor muscle contractions, and delays the initial urge to void. fda.govhres.ca These effects lead to a decrease in urgency and the frequency of urination. fda.govhres.ca In children with detrusor hyperreflexia, oxybutynin treatment resulted in a significant increase in maximal cystometric capacity and a decrease in mean detrusor and intravesical pressures. nih.gov Specifically, the number of children exhibiting uninhibited detrusor contractions dropped significantly after treatment. nih.gov

Intravesical administration of oxybutynin in patients with detrusor hyper-reflexia has been shown to reduce the frequency and amplitude of hyper-reflexic contractions. nih.govcapes.gov.br Long-term studies in patients with neurogenic bladder after spinal cord injury confirmed that high-dose oxybutynin significantly reduces maximal detrusor pressure (MDP) and increases cystometric bladder capacity (CBC). mdpi.com A meta-analysis reported that intravesical oxybutynin increases maximum bladder capacity by an average of 110.8 mL and decreases detrusor pressure by 23.2 cmH₂O in patients with neurogenic lower urinary tract symptoms. nih.gov

| Model/Study Population | Key Finding | Reference |

|---|---|---|

| Immature Guinea Pigs (Partial Bladder Obstruction) | Maintained normal intravesical pressure and compliance; prevented detrusor overactivity. | nih.gov |

| Children with Detrusor Hyperreflexia (Ages 6-15) | Maximal cystometric capacity increased by 75.4 mL; mean detrusor pressure decreased by 9.2 cm H₂O. | nih.gov |

| Children with Detrusor Hyperreflexia (Ages 1-5) | Maximal cystometric capacity increased by 71.5 mL; significant reduction in uninhibited detrusor contractions. | nih.gov |

| Patients with Detrusor Hyper-reflexia (Ambulatory Monitoring) | Reduced frequency and amplitude of hyper-reflexic contractions. | nih.govcapes.gov.br |

| Spinal Cord Injury Patients (Long-term) | High-dose oxybutynin reduced maximal detrusor pressure by an adjusted mean of 16.9 cmH₂O. | mdpi.com |

Studies on Nerve Profile Loss in Skin and Cornea

Recent preclinical research has explored the potential of oxybutynin beyond bladder function, investigating its effects on nerve regeneration. The cornea is one of the most densely innervated tissues in the human body, with a nerve density 300–600 times that of the skin. nih.gov

In preclinical studies using db/db mice, a model for type 2 diabetes, daily topical application of a 3% oxybutynin gel for eight weeks was shown to prevent the loss of nerve profiles in both the skin and the cornea. nih.govescholarship.orgresearchgate.net This finding suggests a neuro-regenerative or neuroprotective capacity for the compound. escholarship.org These preclinical results provided the basis for a subsequent clinical trial which found that topical oxybutynin met the primary endpoint of significantly changing intra-epidermal nerve fibre density (IENFD) in skin biopsies of human subjects with diabetic neuropathy. nih.govescholarship.org The ability of muscarinic antagonists like oxybutynin to improve corneal and epidermal nerve fiber density in diabetic rodents highlights its potential as a neuroregenerative agent. escholarship.org

| Animal Model | Treatment | Outcome | Reference |

|---|---|---|---|

| db/db mice (Type 2 Diabetes model) | Daily topical 3% oxybutynin gel for 8 weeks | Prevented loss of nerve profiles in the skin and cornea. | nih.govescholarship.orgresearchgate.net |

Advanced Mechanistic Investigations in Preclinical Settings

Examination of Calcium Influx Inhibition in Smooth Muscle Cells

This compound's mechanism of action includes a direct antispasmodic effect on smooth muscle, which is distinct from its anticholinergic properties. hres.cafda.gov This direct muscle relaxant effect is believed to be mediated through calcium antagonism. hres.caebi.ac.uk

Evaluation of Activity on Cardiac Ion Channels, e.g., IKr

The potential for cardiac side effects, specifically QT interval prolongation, is a critical aspect of preclinical drug evaluation. This is often linked to the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which carries the rapid component of the delayed rectifier potassium current (IKr). nih.govsci-hub.se

The cardiac electrophysiological effects of (S)-oxybutynin have been investigated to assess this risk. In studies using guinea-pig ventricular myocytes, (S)-oxybutynin was found to be a relatively weak, non-specific inhibitor of cardiac membrane currents. nih.gov The concentration required to cause 50% inhibition (IC50) for the IKr current was 12 µM. nih.gov This is significantly higher than the IC50 values for drugs known to have a high potential for causing QT prolongation. hres.ca For comparison, the IC50 for suppression of IKr was 11.4 µM for oxybutynin, whereas it was 0.5 µM for terodiline. hres.ca

Given that peak therapeutic plasma concentrations of oxybutynin are in the submicromolar range (0.01–0.1 µM), it is considered highly unlikely that (S)-oxybutynin would have adverse effects on cardiac electrical activity, such as terodiline-like proarrhythmic actions. nih.govnih.gov This low influence on the QT interval is attributed to the minimal effect of the S-isomeric form of oxybutynin on cardiac ion channels. sci-hub.se

| Ion Channel | Preparation | IC50 Value | Reference |

|---|---|---|---|

| IKr (rapid delayed-rectifier K+ current) | Guinea-pig ventricular myocytes | 12 µM | nih.gov |

| IKs (slow delayed-rectifier K+ current) | Guinea-pig ventricular myocytes | 41 µM | nih.gov |

| ICa,L (L-type Ca2+ current) | Guinea-pig ventricular myocytes | 17.8 µM | nih.gov |

| IK1 (inward-rectifier K+ current) | Guinea-pig ventricular myocytes | ca. 50 µM | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for S Oxybutynin Hydrochloride

Spectroscopic Techniques

Spectroscopic methods offer a range of options for the analysis of (S)-Oxybutynin hydrochloride, from straightforward quantification to highly sensitive detection. These techniques are valuable in pharmaceutical analysis for their speed and efficiency.

UV Spectrophotometry for Quantification

UV spectrophotometry provides a simple and accurate method for the quantification of oxybutynin (B1027) hydrochloride. One validated approach involves the use of the first derivative of ratio spectra, which allows for the determination of oxybutynin hydrochloride even in the presence of its degradation products. nih.govresearchgate.net This method measures the peak amplitude at 216 nm for quantification. nih.govresearchgate.net

Another UV spectrophotometric method is based on the complexation of oxybutynin hydrochloride with picric acid to form a picrate (B76445) complex. nih.gov This complex can be extracted into chloroform (B151607) and exhibits a quantifiable absorbance at 344 nm. nih.gov Additionally, simple UV spectroscopic methods have been developed and validated using solvents like 0.01M HCl and double-distilled water for the routine analysis of oxybutynin hydrochloride in bulk and tablet forms. ejpmr.com

Charge-transfer complexation reactions also form the basis for spectrophotometric quantification. Oxybutynin hydrochloride, as an n-electron donor, reacts with π-electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (p-chloranilic acid) in acetonitrile (B52724) to form colored complexes. cu.edu.eg The resulting complexes with DDQ and p-chloranilic acid show maximum absorbances at 457 nm and 520 nm, respectively. cu.edu.eg

| Method | Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| First Derivative of Ratio Spectra | Measurement of peak amplitude | 216 | Not Specified | nih.govresearchgate.net |

| Picric Acid Complexation | Formation of a picrate complex | 344 | Not Specified | nih.gov |

| Charge-Transfer with DDQ | Formation of a charge-transfer complex | 457 | 20 - 80 | cu.edu.eg |

| Charge-Transfer with p-Chloranilic Acid | Formation of a charge-transfer complex | 520 | 30 - 160 | cu.edu.eg |

Spectrofluorimetry for High Sensitivity Analysis

For analyses requiring higher sensitivity, spectrofluorimetry is a valuable technique. A simple and rapid spectrofluorimetric method has been developed for the assay of oxybutynin hydrochloride using acetonitrile as a solvent. rjpbcs.com In this method, the fluorescence is measured at an emission wavelength of 290 nm after excitation at 230 nm. rjpbcs.com This method demonstrated a linear relationship in the concentration range of 10-60 μg/ml, with a limit of detection (LOD) of 1.3 μg/ml and a limit of quantification (LOQ) of 4.3 μg/ml. rjpbcs.com

Another sensitive spectrofluorimetric method involves the reaction of oxybutynin hydrochloride with malonic acid anhydride (B1165640) in acetic acid anhydride. researchgate.net This reaction produces a highly fluorescent product that can be measured at 440 nm after excitation at 390 nm. researchgate.net This method is rectilinear over a concentration range of 0.5-6 μg/mL, with an LOD of 0.11 μg/mL and an LOQ of 0.33 μg/mL. researchgate.net

A spectrofluorometric method based on the quenching of the native fluorescence of eosin (B541160) Y has also been developed. royalsocietypublishing.orgdatadryad.org The quenching effect of oxybutynin on eosin's fluorescence (excitation at 304 nm, emission at 548 nm) is measured and shows linearity in the range of 1.0–6.0 µg/ml. royalsocietypublishing.orgdatadryad.org

| Method | Principle | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|---|

| Direct Fluorimetry | Native fluorescence in acetonitrile | 230 | 290 | 10 - 60 | 1.3 | 4.3 | rjpbcs.com |

| Derivatization with Malonic Acid Anhydride | Formation of a fluorescent product | 390 | 440 | 0.5 - 6 | 0.11 | 0.33 | researchgate.net |

| Fluorescence Quenching | Quenching of eosin Y fluorescence | 304 | 548 | 1.0 - 6.0 | Not Specified | Not Specified | royalsocietypublishing.orgdatadryad.org |

Chemometric Approaches (e.g., Principal Component Regression, Partial Least Squares)

Chemometric techniques, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), are powerful tools for analyzing complex data, particularly when dealing with mixtures or in the presence of interfering substances. ijsr.net These multivariate calibration methods have been successfully applied to the determination of oxybutynin hydrochloride in the presence of its degradation products. nih.govresearchgate.net

Both PCR and PLS models are built using a calibration set of mixtures and then validated with a separate set. researchgate.net These methods can process large amounts of spectral data to extract relevant chemical information and quantify the components in a sample. ijsr.net For the analysis of oxybutynin hydrochloride, these chemometric approaches have been shown to be accurate and precise, with results comparable to those obtained by HPLC methods. nih.gov The application of these methods allows for the simultaneous determination of the active ingredient and its degradants without the need for prior separation. nih.govresearchgate.net

Ion-Pair Complex Formation Methods for Enhanced Detection

The formation of ion-pair complexes can enhance the spectrophotometric detection of oxybutynin hydrochloride. These methods typically involve the reaction of the positively charged drug molecule with a negatively charged dye to form a colored complex that can be extracted into an organic solvent and measured.

Several studies have utilized sulphonphthalein acid dyes, such as bromocresol purple (BCP) and bromophenol blue (BPB), for this purpose. innovareacademics.ininnovareacademics.in The ion-pair complexes formed between oxybutynin and these dyes are yellow and exhibit absorption maxima at 410 nm (BCP) and 416 nm (BPB). innovareacademics.ininnovareacademics.in The stoichiometric ratio of these complexes is 1:1 (drug:reagent). innovareacademics.ininnovareacademics.in

Another approach involves the use of eosin Y, which forms an ion-pair complex with oxybutynin in an acetate (B1210297) buffer at pH 4. royalsocietypublishing.org The resulting complex can be measured spectrophotometrically at 550 nm. royalsocietypublishing.org Other acidic dyes like TPOOO and ARS have also been used, forming ion-association complexes with absorption maxima at 480 nm and 430 nm, respectively. researchgate.net

| Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Stoichiometry (Drug:Reagent) | Reference |

|---|---|---|---|---|---|

| Bromocresol Purple (BCP) | 410 | 1.0 - 8.0 | 0.21 | 1:1 | innovareacademics.ininnovareacademics.in |

| Bromophenol Blue (BPB) | 416 | 1.0 - 12 | 0.19 | 1:1 | innovareacademics.ininnovareacademics.in |

| Eosin Y | 550 | 1.0 - 10.0 | Not Specified | Not Specified | royalsocietypublishing.org |

| TPOOO | 480 | 1.0 - 7.5 | Not Specified | Not Specified | researchgate.net |

| ARS | 430 | 2.0 - 15 | Not Specified | Not Specified | researchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of this compound, especially for chiral separation and the analysis of degradation products.

High-Performance Thin Layer Chromatography (HPTLC) for Chiral Separation and Degradation Product Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a versatile technique that has been successfully employed for both the chiral separation of oxybutynin enantiomers and the analysis of its degradation products. nih.govhakon-art.com

For the analysis of degradation products, an HPTLC-densitometric method has been developed to separate oxybutynin hydrochloride from its degradants, as well as from preservatives like methylparaben and propylparaben. nih.govresearchgate.net The separation is achieved on HPTLC silica (B1680970) gel F254 plates with a mobile phase consisting of chloroform, methanol (B129727), ammonia (B1221849) solution, and triethylamine (B128534) (100:3:0.5:0.2, v/v/v/v). nih.govresearchgate.net Densitometric measurement is then performed at 220 nm. nih.govresearchgate.net

A specific chiral HPTLC method has also been developed for the separation and quantification of the enantiomers of oxybutynin hydrochloride without the need for derivatization. hakon-art.com This method utilizes a mobile phase of toluene, acetone, and methanol (8:1:1 v/v) to achieve good separation of the enantiomers. hakon-art.com This approach offers a rapid and economical means for routine quality control and impurity profiling. hakon-art.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Enantioselective Assays

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the quantitative analysis of oxybutynin and the crucial separation of its enantiomers, (S)-Oxybutynin and (R)-Oxybutynin. The therapeutic interest in the (S)-enantiomer necessitates methods that can reliably distinguish and quantify it from its counterpart.

Enantioselective separation is commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated significant success in resolving the enantiomers of oxybutynin. For instance, a Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase has been effectively used to separate a racemic mixture of oxybutynin. windows.net The separation can be performed under normal phase conditions, often utilizing a mobile phase composed of hexane (B92381) and isopropanol (B130326) with a modifier like diethylamine (B46881). windows.net

One study detailed the use of a Lux Amylose-2 chiral column for the separation of oxybutynin enantiomers. The mobile phase consisted of a mixture of solvent A (acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and solvent B (2-propanol:methanol, 50:50 v/v) in a 20:80 v/v ratio. nih.gov Another approach employed a Chiralpak AD column for the isocratic normal-phase chiral chromatography of oxybutynin and its metabolites. researchgate.net

For quantitative analysis without chiral separation, reversed-phase HPLC methods are common. A typical method might use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., orthophosphoric acid) and organic solvents like acetonitrile and methanol. pharmacophorejournal.com Detection is often carried out using a UV spectrophotometric detector at a wavelength around 220 nm.

Table 1: Examples of HPLC Methods for Oxybutynin Analysis

| Parameter | Method 1 (Enantioselective) nih.gov | Method 2 (Enantioselective) windows.net | Method 3 (Quantitative, Achiral) pharmacophorejournal.com |

|---|---|---|---|

| Column | Phenomenex Lux Amylose-2 (150mm×4.6mm, 3µm) | Lux 5 µm i-Amylose-3 (250 x 4.6 mm) | Symmetry C18 (250x4.6mm, 5µm) |

| Mobile Phase | Acetonitrile:10mM Ammonium Bicarbonate (80:20) and 2-Propanol:Methanol (50:50) in a 20:80 ratio | Hexane:Isopropanol with 0.1% Diethylamine (80:20) | 1% Orthophosphoric acid:Acetonitrile:Methanol (40:45:15 V/V/V) |

| Flow Rate | Not Specified | 0.6 mL/min | 1.0 mL/min |

| Detection | MS/MS | UV | UV at 205 nm |

| Retention Time | Not Specified | Not Specified | 2.435 min |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Enantiomeric Bioanalysis

For the sensitive and selective quantification of (S)-Oxybutynin and its metabolites in biological matrices such as plasma, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice. tandfonline.com This technique combines the superior separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of oxybutynin and its primary active metabolite, N-desethyloxybutynin (DEO), in human plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies. The use of deuterated internal standards is a common practice to ensure high accuracy and precision. nih.gov

Sample preparation for bioanalysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. nih.gov The chromatographic separation of enantiomers is performed using a chiral column, similar to HPLC methods, before the analytes are introduced into the mass spectrometer. nih.govcapes.gov.br Detection and quantification are achieved using multiple reaction monitoring (MRM) in positive ionization mode, which provides excellent selectivity and low limits of quantification. researchgate.netcapes.gov.br For example, mass transitions of m/z 358.11/142.10 for oxybutynin have been used for analysis. researchgate.net

A study reported a linear range of 0.025 to 10.0 ng/mL for oxybutynin enantiomers and 0.25 to 100 ng/mL for the enantiomers of N-desethyloxybutynin in human plasma, demonstrating the high sensitivity of the LC-MS/MS method. nih.gov

Method Validation and Optimization in Analytical Chemistry

The validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) guidelines are often followed for method validation. hakon-art.comresearchgate.netresearchgate.net

Studies on Accuracy, Precision, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Comprehensive validation studies for analytical methods for this compound encompass several key parameters: